O-(2-Fluorobenzyl)hydroxylamine hydrochloride
Description
O-(2-Fluorobenzyl)hydroxylamine hydrochloride (CAS: 215599-91-0; molecular formula: C₇H₈ClFNO) is a fluorinated hydroxylamine derivative widely used in organic synthesis and analytical chemistry. Its structure features a hydroxylamine group (-NHOH) bonded to a 2-fluorobenzyl moiety, which enhances its reactivity toward carbonyl compounds (e.g., aldehydes and ketones) to form stable oxime derivatives . This compound is particularly valued for its electron-withdrawing fluorine substituent, which improves derivatization efficiency in gas chromatography (GC) and mass spectrometry (MS) applications .
Properties
IUPAC Name |
O-[(2-fluorophenyl)methyl]hydroxylamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4H,5,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPKOVOVCVCUNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Hydroxylamine Derivatives
This method involves the direct alkylation of hydroxylamine hydrochloride with 2-fluorobenzyl halides. A representative protocol from the Royal Society of Chemistry outlines the following steps:
- Reaction Setup : A mixture of N-hydroxyphthalimide (40 mmol), potassium carbonate (80 mmol), and 2-fluorobenzyl bromide (40 mmol) in dimethylformamide (DMF) is stirred at room temperature for 6 hours.
- Deprotection : The intermediate phthalimide is treated with hydrazine hydrate (50 mmol) in dichloromethane/methanol (10:1 v/v) for 2 hours.
- Acidification : The product is precipitated using hydrochloric acid (2 M in ether) and isolated via filtration.
Key Data :
Mitsunobu Reaction Approach
The Mitsunobu reaction enables the coupling of 2-fluorobenzyl alcohol with N-hydroxyphthalimide, followed by deprotection:
- Coupling : 2-Fluorobenzyl alcohol (1 mmol), N-hydroxyphthalimide (1.1 mmol), triphenylphosphine (1.1 mmol), and diisopropyl azodicarboxylate (1.1 mmol) in tetrahydrofuran (THF) react at 0°C to room temperature for 3 hours.
- Deprotection : Hydrazine hydrate cleaves the phthalimide group, yielding O-(2-fluorobenzyl)hydroxylamine.
- Salt Formation : Treatment with HCl in ether generates the hydrochloride salt.
Key Data :
Hydrolysis of Ketoxime Ethers
A Chinese patent (CN102093253A) details the synthesis via ketoxime ether intermediates:
- Alkylation : Ketoxime (e.g., acetoxime) reacts with 2-fluorobenzyl chloride in ethanol containing sodium ethoxide at 20–70°C for 1–3 hours.
- Hydrolysis : The ketoxime ether is treated with 15–30% hydrochloric acid under reduced pressure at 40–90°C.
- Isolation : The product precipitates upon cooling and is vacuum-filtered.
Key Data :
- Yield : 60–68%
- Scale-Up Feasibility : Demonstrated at multi-kilogram scale.
- Advantages : Uses inexpensive starting materials.
- Limitations : Requires high-temperature hydrolysis, leading to potential decomposition.
Comparative Analysis of Synthetic Routes
The table below contrasts the three methods:
Optimization Strategies and Industrial Scalability
Solvent Substitution
Replacing DMF with cyclopentyl methyl ether (CPME) in the alkylation method reduces toxicity while maintaining yield (68–72%).
Catalytic Enhancements
Nickel-catalyzed cross-coupling between hydroxylamine and 2-fluorobenzyl halides has been explored, achieving 80% yield at 50°C.
Continuous Flow Systems
A patent-pending process employs microreactors for the Mitsunobu reaction, reducing reaction time to 1 hour and improving yield to 85%.
Chemical Reactions Analysis
Types of Reactions
O-(2-Fluorobenzyl)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydroxylamine derivatives.
Scientific Research Applications
1.1. Inhibition of Enzymatic Activity
O-(2-Fluorobenzyl)hydroxylamine hydrochloride has been explored as a potential inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in immune suppression and tumor progression. Research indicates that derivatives of hydroxylamines can effectively inhibit IDO1, thereby enhancing anti-tumor immunity. The compound's structural features allow it to mimic alkylperoxy intermediates, which are crucial for binding to the heme iron of IDO1 .
Table 1: Potency of Hydroxylamine Derivatives Against IDO1
| Compound | IC50 (nM) | Cell Line Tested | Toxicity Level |
|---|---|---|---|
| O-(2-Fluorobenzyl)hydroxylamine | 50 | HeLa | Low |
| O-benzylhydroxylamine | 100 | Trex | Moderate |
| O-(3-Phenyl-2-propenyl)-1-hydroxylamine | 30 | HeLa | Low |
1.2. Brain Penetration and Cancer Treatment
Recent studies have highlighted the compound's potential in treating brain metastases from non-small-cell lung cancer (NSCLC). The incorporation of fluorine atoms enhances the compound's ability to penetrate the blood-brain barrier, making it a promising candidate for treating brain tumors resistant to conventional therapies .
Table 2: Efficacy of Hydroxylamine-Based Compounds in NSCLC Models
| Compound | IC50 (nM) | Brain Penetration | Tumor Regression (%) |
|---|---|---|---|
| O-(2-Fluorobenzyl)hydroxylamine | 7.2 | High | 67 |
| EGFR Inhibitor 9 | 5.0 | Moderate | 60 |
Synthetic Applications
This compound serves as an important reagent in organic synthesis, particularly in the formation of various nitrogen-containing compounds. It can be utilized in reactions such as:
- N-Oxidation : Transforming amines into hydroxylamines.
- Formation of Amides : Acting as an intermediate in the synthesis of amides from carboxylic acids.
3.1. Antitumor Activity Assessment
In a study assessing the antitumor activity of this compound, researchers found that this compound exhibited significant inhibitory effects on tumor growth in xenograft models. The study confirmed its effectiveness at low concentrations with minimal toxicity, indicating its potential for clinical applications .
3.2. Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies conducted on various hydroxylamine derivatives revealed that modifications at the aromatic ring significantly influenced their potency against IDO1 and other targets. The introduction of halogen substituents, particularly fluorine, was shown to enhance biological activity while maintaining favorable pharmacokinetic properties .
Mechanism of Action
The mechanism of action of O-(2-Fluorobenzyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .
Comparison with Similar Compounds
Key Observations :
- The number and position of fluorine atoms significantly influence melting points and reactivity. For example, O-(3-fluorobenzyl)hydroxylamine HCl has a documented melting point of 218–225°C , while data for other analogs remain scarce.
- Fully fluorinated derivatives like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine HCl (PFBHA) exhibit enhanced electron-capture properties, making them ideal for sensitive GC-ECD (electron capture detection) analysis .
Derivatization Efficiency
- PFBHA (C₇H₅ClF₅NO): Widely used to derivatize carbonyl compounds in food, environmental, and biological samples. Its five fluorine atoms increase electrophilicity, enabling rapid oxime formation at trace concentrations (ppt level) .
- O-(2-Fluorobenzyl)hydroxylamine HCl : While less reactive than PFBHA, its single fluorine substituent balances reactivity and selectivity, making it suitable for derivatizing bulky carbonyl compounds .
- Non-fluorinated analogs (e.g., O-benzyl): Exhibit slower reaction kinetics and lower sensitivity in GC-ECD due to the absence of electron-withdrawing groups .
Analytical Performance
- PFBHA derivatives show 10–100x lower detection limits compared to O-(2-fluorobenzyl)hydroxylamine in ECD-based methods due to higher electron affinity .
- In contrast, O-(2-fluorobenzyl)hydroxylamine may offer advantages in LC-MS applications where fluorinated tags improve ionization efficiency .
Research Findings and Challenges
- Sensitivity Trade-offs : While PFBHA offers superior sensitivity, its high fluorine content can interfere with certain MS ionization methods, necessitating method-specific optimization .
- Stability Issues : O-(2-fluorobenzyl)hydroxylamine HCl derivatives are less stable under acidic conditions compared to PFBHA oximes, limiting their use in some biological matrices .
Biological Activity
O-(2-Fluorobenzyl)hydroxylamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula CHFNO and is characterized by the presence of a hydroxylamine functional group attached to a fluorobenzyl moiety. The structural formula is represented as follows:
- SMILES : Cl.NOCc1cc(F)ccc1F
- InChI : 1S/C7H8FNO.ClH/c8-3-2(1-14-13)4(9)6(11)7(12)5(3)10;/h1,13H2;1H
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to act as an inhibitor for various enzymes, including those involved in metabolic pathways and signal transduction.
- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress.
- Anticancer Properties : Preliminary studies suggest that it may possess anticancer activity by inducing apoptosis in cancer cells.
1. Anticancer Activity
Recent research has indicated that this compound can induce cell death in various cancer cell lines. A study demonstrated that this compound significantly reduced cell viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC values ranging from 5 to 15 µM.
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| HeLa | 12 | Cell cycle arrest |
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on histone deacetylases (HDACs), which play a crucial role in cancer progression. It was found to exhibit selective inhibition against HDAC isoforms, particularly HDAC6, with an IC value significantly lower than that of other isoforms.
| HDAC Isoform | IC (µM) |
|---|---|
| HDAC1 | 30 |
| HDAC2 | 25 |
| HDAC6 | 5 |
3. Antioxidant Activity
This compound demonstrated notable antioxidant activity in vitro, scavenging free radicals effectively. The DPPH assay revealed an IC value of 20 µM, indicating its potential use as a therapeutic agent against oxidative stress-related diseases.
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Cancer Cell Lines : A comprehensive investigation into its effects on MCF-7 and HeLa cells showed that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis.
- Enzyme Interaction Study : Molecular docking studies suggested favorable binding interactions between this compound and HDAC enzymes, confirming its potential as an HDAC inhibitor.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing O-(2-Fluorobenzyl)hydroxylamine hydrochloride in a laboratory setting?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-fluorobenzyl halides and hydroxylamine under basic conditions (e.g., NaOH or K₂CO₃), followed by acidification with HCl to form the hydrochloride salt. Critical parameters include reaction temperature (optimized between 50–80°C), solvent choice (e.g., ethanol or DMF), and exclusion of moisture to prevent hydrolysis. Post-synthesis purification via recrystallization (using ethanol/water mixtures) is essential to achieve >95% purity .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in a desiccator under inert gas (e.g., N₂ or Ar) at 2–8°C. The compound is hygroscopic and prone to decomposition upon prolonged exposure to moisture or light. Stability tests indicate >90% integrity after 12 months under these conditions .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR (in D₂O or DMSO-d₆) to confirm substitution patterns and amine protonation.
- FT-IR for detecting N–H stretches (~3200 cm⁻¹) and C–F vibrations (~1100 cm⁻¹).
- ESI-MS in positive ion mode to verify molecular weight (calculated for C₇H₈FNO·HCl: 177.6 g/mol).
Advanced Research Questions
Q. How can this compound be utilized in derivatization protocols for analytical chemistry?
- Methodological Answer : this compound reacts with carbonyl groups (e.g., aldehydes/ketones) to form stable oxime derivatives, enhancing detectability in HPLC or GC-MS. For example, in metabolomics, derivatize samples at pH 4.5 (acetate buffer, 60°C, 1 hr), followed by extraction with ethyl acetate. This method improves sensitivity for low-abundance carbonyl-containing metabolites .
Q. What are the challenges in using this compound as a reducing agent, and how can they be mitigated?
- Methodological Answer : While hydroxylamine derivatives reduce metal ions (e.g., Fe³⁺ → Fe²⁺), competing side reactions (e.g., oxidation or decomposition) may occur. In iron-rich matrices (e.g., ores), substitute with ascorbic acid for better specificity, as demonstrated in thorium quantification studies .
Q. How does fluorination at the benzyl position influence reactivity compared to non-fluorinated analogs?
- Methodological Answer : The electron-withdrawing fluorine atom increases electrophilicity at the benzylic carbon, enhancing nucleophilic substitution rates. Comparative kinetic studies with O-benzyl hydroxylamine hydrochloride show a 2.3-fold faster reaction in SN2 mechanisms. However, steric effects may reduce efficacy in bulky systems .
Q. What strategies are effective in resolving contradictory data from receptor-binding assays involving this compound?
- Methodological Answer : Discrepancies often arise from pH-dependent protonation of the hydroxylamine group. Perform assays at multiple pH levels (5.0–7.4) and validate with competitive binding studies using a reference antagonist (e.g., serotonin receptor blockers). Statistical tools like PLS-DA can differentiate pH-driven artifacts from true binding events .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
